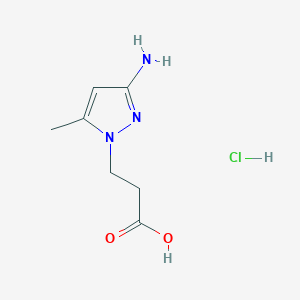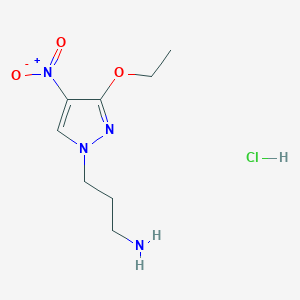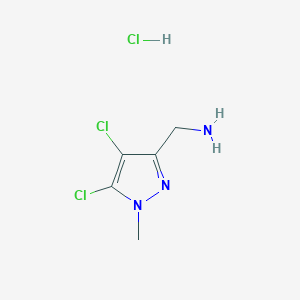
Zinc bis(iodomethanide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc is a metallic element of atomic number 30 and atomic weight 65.38. It is a necessary trace element in the diet, forming an essential part of many enzymes, and playing an important role in protein synthesis and in cell division . Zinc compounds, such as Zinc bis(dimethyldithiocarbamate), are coordination complexes of zinc with various ligands .
Synthesis Analysis
Zinc complexes can be synthesized by treating zinc with various ligands . For example, Zinc bis(dimethyldithiocarbamate) is produced by treating zinc and dithiocarbamate .Molecular Structure Analysis
Zinc complexes often have a distorted tetrahedral coordination around the zinc atom .Chemical Reactions Analysis
Zinc complexes can participate in various chemical reactions. For instance, bis(imidazole)/zinc complexes have been used for transesterification reactions .Physical And Chemical Properties Analysis
Zinc is a transition metal that is brittle at ordinary temperatures but malleable at 100 to 150°C .Applications De Recherche Scientifique
Synthesis and Structural Studies
Bis(iodomethyl)zinc has been synthesized and structurally characterized through solution NMR and X-ray crystallographic methods. The synthesis involves the treatment of diethylzinc with diiodomethane, producing bis(iodomethyl)zinc species. These studies provide fundamental insights into the molecular structure and reactivity of halomethyl zinc reagents, essential for understanding their behavior in various chemical contexts (Denmark et al., 1992).
Organic Synthesis Applications
Bis(iodozincio)methane, derived from bis(iodomethyl)zinc, has demonstrated potential as an organic synthetic reagent. It reacts with carbonyl compounds to yield methylenated products and has shown versatility in reactions with various electrophiles. This reagent's unique reactivity profile makes it valuable for constructing complex organic molecules, indicating its utility in synthetic organic chemistry (Matsubara et al., 2001).
Material Science and Nanotechnology
Bis(iodomethyl)zinc has been implicated in the synthesis of nanoparticles and conducting films. For example, zinc oxide nanoparticles have been prepared from bis(acetylacetonato)zinc precursors by thermal decomposition, highlighting its role in materials science for developing nanoscale materials with specific properties (Salavati-Niasari et al., 2008).
Catalysis and Chemical Transformations
The compound has been used in enantioselective cyclopropanation reactions of allylic alcohols, where the presence of zinc iodide significantly enhances both the reaction rate and the enantiomeric excess of the product. This illustrates its potential in asymmetric catalysis, contributing to the development of chiral molecules (Denmark & O'Connor, 1997).
Photophysical Studies
Zinc complexes, including those related to bis(iodomethyl)zinc, have been explored for their electroluminescent properties and potential applications in organic light-emitting diodes (LEDs). These studies contribute to the understanding of the photophysical behaviors of zinc complexes and their applications in optoelectronic devices (Yu et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
zinc;iodomethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2I.Zn/c2*1-2;/h2*1H2;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKISHNHYNINFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]I.[CH2-]I.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4I2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471941 |
Source


|
| Record name | Zinc bis(iodomethanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14399-53-2 |
Source


|
| Record name | Zinc bis(iodomethanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3047675.png)


![1-[4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B3047680.png)





![Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylate hydrochloride](/img/structure/B3047688.png)

![1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B3047692.png)